Philanthotoxin 74

Übersicht

Beschreibung

Philanthotoxin 74 ist ein synthetisches Analogon natürlich vorkommender Toxine, die im Gift bestimmter Wespen und Spinnen gefunden werden. Es ist ein Polyamintoxin, das für seine Fähigkeit bekannt ist, ionotrope Glutamatrezeptoren, insbesondere die AMPA-Rezeptoren, zu hemmen.

Herstellungsmethoden

This compound wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von Polyaminstrukturen beinhalten. Der Syntheseweg umfasst im Allgemeinen die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Polyaminen.

Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Aminierung in das Polyaminrückgrat eingeführt.

Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um hochreines this compound zu erhalten

Wissenschaftliche Forschungsanwendungen

Philanthotoxin 74 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Neurowissenschaftliche Forschung: Es wird verwendet, um die Funktion von ionotropen Glutamatrezeptoren, insbesondere von AMPA-Rezeptoren, im Nervensystem zu untersuchen. Dies hilft beim Verständnis der synaptischen Transmission und Neurotoxizität.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Glutamatrezeptoren abzielen, die an verschiedenen neurologischen Erkrankungen wie Epilepsie und neurodegenerativen Erkrankungen beteiligt sind.

Toxikologische Studien: Seine neurotoxischen Eigenschaften machen es zu einem wertvollen Werkzeug, um die Mechanismen der Neurotoxizität zu untersuchen und neuroprotektive Strategien zu entwickeln .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es ionotrope Glutamatrezeptoren, insbesondere die AMPA-Rezeptoren, hemmt. Es bindet innerhalb des Ionenkanals dieser Rezeptoren und blockiert den Fluss von Ionen wie Kalzium und Natrium. Diese Hemmung verhindert die durch Glutamat vermittelte erregende Neurotransmission, was zu einer Abnahme der neuronalen Aktivität führt. Die molekularen Ziele von this compound umfassen verschiedene Subtypen von AMPA-Rezeptoren, und seine Bindungsaffinität variiert je nach Rezeptorsubtyp .

Wirkmechanismus

Target of Action

Philanthotoxin 74 (PhTX-74) is a synthetic polyamine analogue of the naturally occurring wasp venom toxin philanthotoxin-4,3,3 . It primarily targets the AMPA type of ionotropic glutamate receptors . These receptors are glutamate-gated cation channels that mediate fast excitatory synaptic transmission in the central nervous system . PhTX-74 is a potent and selective antagonist of certain isoforms of these receptors .

Mode of Action

PhTX-74 functions by non-selectively blocking excitatory neurotransmitter ion channels , including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . It inhibits GluR1 and GluR3 homomers as well as GluR1/GluR2 where 100 μM inhibited nearly 100% of the glutamate evoked currents . Up to 500 μm had no or little effect on glur2 or glur2/glur3 channels .

Biochemical Pathways

The primary biochemical pathway affected by PhTX-74 is the glutamatergic pathway . By blocking the AMPA receptors, PhTX-74 inhibits the fast excitatory synaptic transmission mediated by these receptors . This results in the paralysis of the prey of the wasp from which the toxin is derived .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of PhTX-74 remain to be elucidated.

Result of Action

The primary result of the action of PhTX-74 is the paralysis of the prey of the wasp from which the toxin is derived . This is achieved through the blocking of glutamate receptor ion channels, which paralyzes insect skeletal muscle . In a laboratory setting, PhTX-74 is used to study the function of ion channels and receptors in nerve cells .

Biochemische Analyse

Biochemical Properties

Philanthotoxin 74 plays a significant role in biochemical reactions by interacting with various biomolecules. It is known to inhibit GluA1/A2 (formerly GluR1/2), with little activity at GluA2/A3 (formerly GluR2/3) . This selective inhibition between the two major subtypes of GluA2R-containing AMPARs, GluA1/A2R and GluA2R/A3, is observed when these are coexpressed with γ-2 in oocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is reported to fully inhibit GluA1/A2R receptors when applied at a concentration of 500 μM while producing 10% inhibition at GluA2R/A3 receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) .

Vorbereitungsmethoden

Philanthotoxin 74 is typically synthesized through a series of chemical reactions that involve the modification of polyamine structures. The synthetic route generally includes the following steps:

Starting Materials: The synthesis begins with commercially available polyamines.

Functional Group Modifications: Various functional groups are introduced to the polyamine backbone through reactions such as alkylation, acylation, and amination.

Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity this compound

Analyse Chemischer Reaktionen

Philanthotoxin 74 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Vergleich Mit ähnlichen Verbindungen

Philanthotoxin 74 ist unter den Polyamintoxinen aufgrund seiner selektiven Hemmung von AMPA-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Philanthotoxin 433: Ein weiteres Polyamintoxin mit einem breiteren Spektrum an Rezeptorhemmung, einschließlich Kainat- und NMDA-Rezeptoren.

Philanthotoxin 343: Ein synthetisches Analogon mit verbesserter Selektivität für bestimmte AMPA-Rezeptorsubtypen.

Philanthotoxin 12: Ein weniger potentes Analogon mit ähnlichen inhibitorischen Eigenschaften

This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung spezifischer AMPA-Rezeptorsubtypen aus, was es zu einem wertvollen Werkzeug für die Forschung in der Neuropharmakologie macht.

Eigenschaften

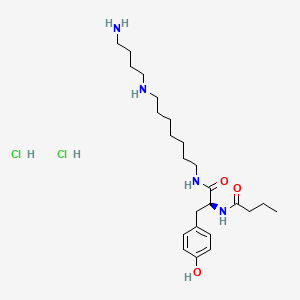

IUPAC Name |

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTJQQMIKVJWLH-IKXQUJFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673102 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-12-5 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Philanthotoxin 74 (PhTx-74) differentiate between AMPA receptor subtypes?

A1: PhTx-74 exhibits selectivity for calcium-permeable AMPA receptors (CP-AMPARs) over calcium-impermeable AMPARs. This selectivity arises from the presence of a glutamine residue (Q/R site) within the pore-forming region of the GluA2 subunit, which renders calcium-impermeable AMPARs insensitive to PhTx-74. [, ]

Q2: What is the impact of PhTx-74 on synaptic transmission in the brain?

A2: PhTx-74 application reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in neurons expressing CP-AMPARs. [, ] This suggests that CP-AMPARs contribute significantly to basal synaptic transmission in these neurons. Furthermore, the sleep-wake cycle influences the abundance of CP-AMPARs, highlighting the dynamic regulation of synaptic transmission. []

Q3: Can neuronal activity modulate the sensitivity of AMPARs to PhTx-74?

A3: Yes, research demonstrates that specific patterns of neuronal activity can alter the sensitivity of AMPARs to PhTx-74. Repetitive burst firing, a characteristic of slow-wave sleep, leads to the removal of CP-AMPARs from the synapse, decreasing sensitivity to PhTx-74. [] This finding suggests that neuronal activity plays a crucial role in regulating synaptic plasticity and AMPAR subtype composition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide](/img/structure/B610022.png)

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)